

Application Notes and Protocols: ER-464195-01 in Animal Models of Inflammation

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Compound of Interest

Compound Name: ER-464195-01

CAS No.: 859218-37-4

Cat. No.: B15279959

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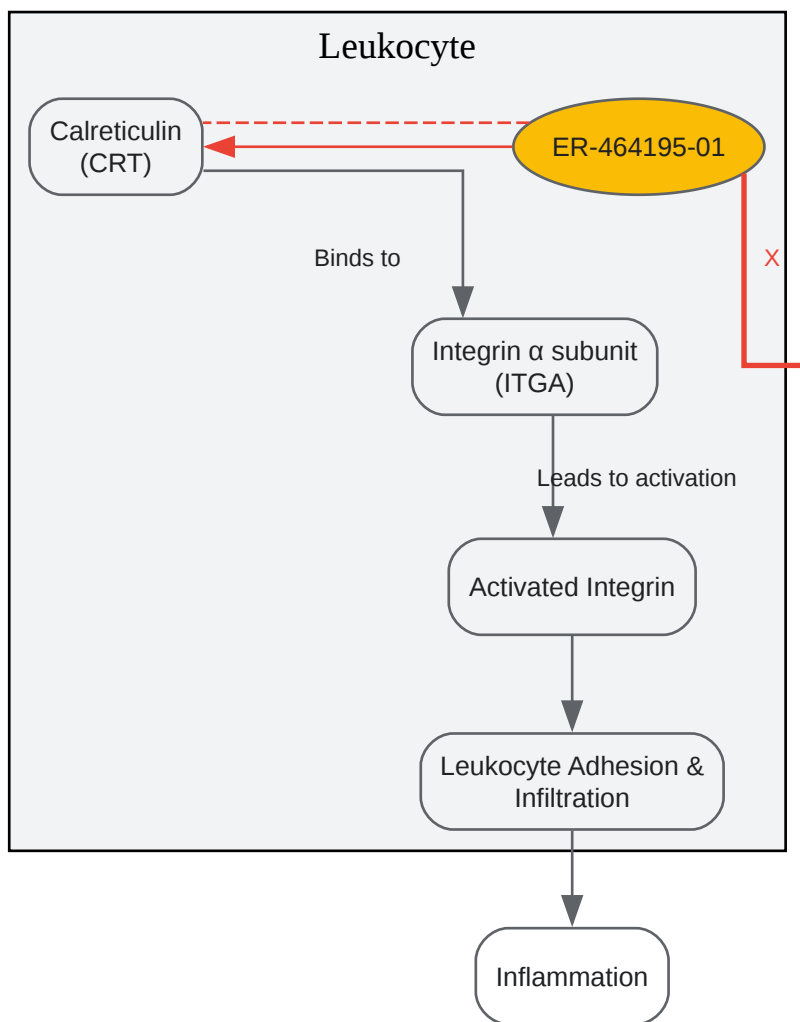
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **ER-464195-01**, a novel, orally active small molecule inhibitor, and its application in animal models of inflammation, particularly in the context of inflammatory bowel disease (IBD). Detailed protocols for relevant animal models and endpoint analyses are provided to facilitate further research and drug development.

Overview of ER-464195-01 and Mechanism of Action

ER-464195-01 is an investigational compound that has demonstrated anti-inflammatory properties in preclinical studies.^{[1][2][3][4]} Its mechanism of action centers on the inhibition of the interaction between calreticulin (CRT) and integrin α subunits (ITGAs).^{[1][2][3][4][5]} This interaction is crucial for the activation of integrins, which mediate the adhesion and infiltration of leukocytes into inflamed tissues.^{[1][2][3]} By binding to CRT, **ER-464195-01** prevents the CRT-ITGA association, thereby suppressing the adhesiveness of leukocytes, such as T cells and neutrophils, and their subsequent migration to sites of inflammation.^{[1][2][3][4][5]} This novel

mechanism of action suggests its therapeutic potential for inflammatory conditions characterized by excessive leukocyte infiltration, such as IBD.[1][2][3][4]



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Figure 1: Mechanism of action of **ER-464195-01**.

Quantitative Data

The following tables summarize the available quantitative data for **ER-464195-01** from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of **ER-464195-01**[5]

Target Interaction	IC50 (µM)
Calreticulin - Integrin α4	0.17
Calreticulin - Integrin αL	0.36
Calreticulin - Integrin αM/α2/α5	0.23
PMA-induced T cell adhesion to VCAM-1	0.15
fMLP-stimulated neutrophil adhesion to ICAM-1	0.19

 Table 2: In Vivo Efficacy of **ER-464195-01** in a DSS-Induced Colitis Mouse Model^[2]

Treatment Group	Dose (mg/kg, p.o.)	Change in Body Weight	Disease Activity Index (DAI)	Colon Length
DSS Control	-	Significant loss	Significantly increased	Significantly shortened
ER-464195-01 (Prophylactic)	10	Attenuated loss	Significantly attenuated	Significantly attenuated shortening
ER-464195-01 (Therapeutic)	5	Significant amelioration of loss	Significantly ameliorated	Significant amelioration of shortening

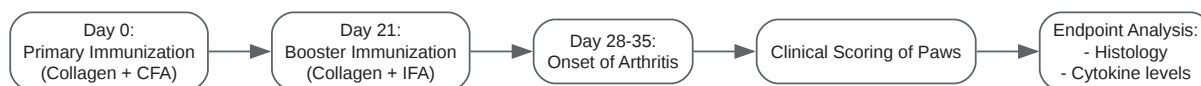
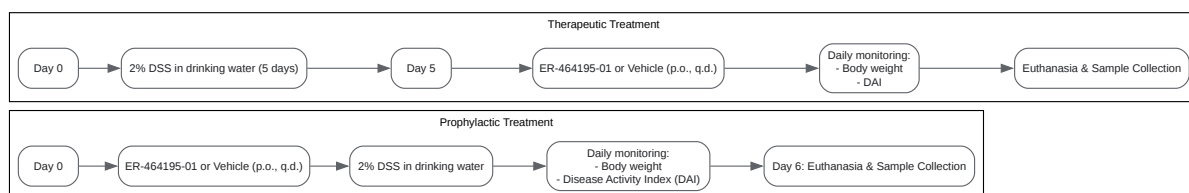
Experimental Protocols

Detailed protocols for inducing and assessing inflammation in various animal models are provided below.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of IBD and is the primary model in which **ER-464195-01** has been evaluated.^{[2][6][7][8][9]} DSS, a sulfated polysaccharide, is toxic to colonic epithelial cells, leading to a compromised mucosal barrier and subsequent inflammation that mimics human ulcerative colitis.^[9]

Experimental Workflow:



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- To cite this document: BenchChem. [Application Notes and Protocols: ER-464195-01 in Animal Models of Inflammation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15279959/docs#application-notes-and-protocols-er-464195-01-in-animal-models-of-inflammation\]](https://www.benchchem.com/product/b15279959/docs#application-notes-and-protocols-er-464195-01-in-animal-models-of-inflammation)

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